molecular formula C4H5NO4 B2951639 (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 83841-00-3

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B2951639
CAS No.: 83841-00-3
M. Wt: 131.087
InChI Key: XMFFFMBLTDERID-UWTATZPHSA-N
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Description

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and any biological effects it induces .

Safety and Hazards

The safety profile of the compound would be assessed, including its toxicity, potential for causing irritation or allergic reactions, and any precautions that need to be taken while handling it .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects. It could also involve the development of methods to synthesize the compound more efficiently or safely .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of amino acids or amino alcohols with carbonyl compounds. One common method is the condensation reaction between an amino acid and a carbonyl compound under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, to facilitate the formation of the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance the efficiency of the cyclization process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring into different reduced forms, such as oxazolidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce oxazolidines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds share a similar ring structure but differ in their oxidation state and functional groups.

    Oxazolidines: These are reduced forms of oxazolidinones and have similar chemical properties.

    Thiazolidines: These compounds contain sulfur instead of oxygen in the ring and exhibit different reactivity and applications.

Uniqueness

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFFFMBLTDERID-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83841-00-3
Record name (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid
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